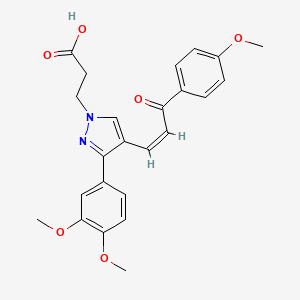

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound featuring a pyrazole ring substituted with various aromatic and aliphatic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, such as 3,4-dimethoxyacetophenone, under acidic or basic conditions.

Aldol Condensation: The pyrazole intermediate is then subjected to aldol condensation with 4-methoxybenzaldehyde to form the enone structure.

Michael Addition: The enone is further reacted with a suitable Michael donor, such as malonic acid or its derivatives, to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding phenolic derivatives.

Reduction: Reduction of the enone moiety can yield saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a Z geometry around its olefinic bond, which is crucial for its biological activity. The molecular structure can be characterized using:

- X-ray Crystallography : Provides detailed information about the arrangement of atoms within the crystal lattice.

- NMR Spectroscopy : Offers insights into the electronic environment of hydrogen atoms in the molecule.

Medicinal Chemistry

The compound exhibits promising antitumor activity , as demonstrated in various studies where it showed efficacy against different cancer cell lines. Its ability to inhibit specific pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

A study published in Nature highlighted that derivatives of similar structures possess significant inhibitory effects on cancer cell proliferation, suggesting that this compound could be optimized for enhanced activity against specific types of cancers .

Antimicrobial Properties

Research indicates that related compounds demonstrate potent antimicrobial activities against various pathogens, including bacteria and fungi. The presence of methoxy groups enhances their interaction with microbial membranes.

Case Study: Antimicrobial Efficacy

A comprehensive screening of chalcone derivatives revealed that certain modifications led to increased antibacterial effects, particularly against drug-resistant strains .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study: Inflammatory Response Modulation

In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Wirkmechanismus

The mechanism of action of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methylphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and enone groups allows for diverse chemical transformations and potential interactions with biological targets, making it a versatile compound in research and industry.

Biologische Aktivität

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activities. The structure features multiple functional groups that may contribute to its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- Pyrazole ring : A five-membered ring contributing to the compound's reactivity.

- Dimethoxyphenyl groups : These groups may enhance lipophilicity and biological interactions.

- Propanoic acid moiety : This functional group may influence solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, flavonoids with similar structural features have shown minimum inhibitory concentrations (MIC) against MRSA ranging from 0.5 to 2.0 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| (Z)-3-(3,4-dimethoxyphenyl)... | 0.5 - 2.0 | MRSA |

| Tetracycline | 4.0 | MRSA |

| Erythromycin | 8.0 | MRSA |

This suggests that the compound may also possess similar antibacterial properties due to structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the pyrazole ring has been documented in several studies. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The presence of methoxy groups on the phenyl rings may enhance this activity through improved binding affinity to inflammatory mediators.

Study 1: Antibacterial Efficacy

A study conducted by Nacher-Luis et al. demonstrated that a related compound exhibited potent antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The study highlighted the importance of substituents on the phenyl rings in enhancing antibacterial efficacy .

Study 2: Anti-inflammatory Mechanism

Research published in Molecules explored the anti-inflammatory effects of pyrazole derivatives, revealing that these compounds could significantly reduce inflammation in animal models of arthritis . The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Eigenschaften

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-30-19-8-4-16(5-9-19)20(27)10-6-18-15-26(13-12-23(28)29)25-24(18)17-7-11-21(31-2)22(14-17)32-3/h4-11,14-15H,12-13H2,1-3H3,(H,28,29)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFDHAJKWWZYJS-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.